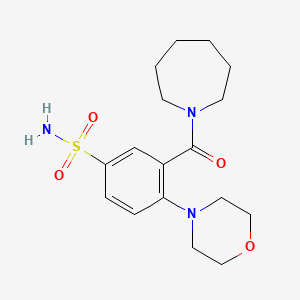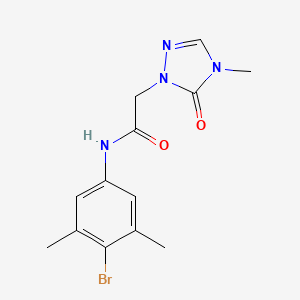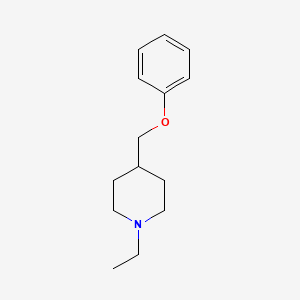![molecular formula C20H21N5O2 B7673487 N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B7673487.png)
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide is a complex organic compound that features a pyrazole ring, a naphthalene moiety, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the naphthalene moiety: This step often involves coupling reactions such as Suzuki-Miyaura or Heck coupling.
Functional group modifications: Various functional groups are introduced or modified through reactions like nitration, reduction, and alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide: shares similarities with other pyrazole and naphthalene derivatives.
Pyrazole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Naphthalene derivatives: Used in the development of dyes, pharmaceuticals, and organic semiconductors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-25(9-5-8-17-16(12-21)19(22)24-23-17)20(26)15-10-13-6-3-4-7-14(13)11-18(15)27-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H3,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUMBHXTWENOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=C(C(=NN1)N)C#N)C(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoate](/img/structure/B7673412.png)
![1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one](/img/structure/B7673413.png)
![N-[2-(3,4-dichloroanilino)-2-oxoethyl]-N-methyl-3-pyrrol-1-ylbenzamide](/img/structure/B7673414.png)

![N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide](/img/structure/B7673432.png)
![2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7673438.png)

![2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine](/img/structure/B7673463.png)
![2-(1H-indol-3-yl)-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7673483.png)

![4-[[2-(Trifluoromethyl)cyclohexanecarbonyl]amino]butanoic acid](/img/structure/B7673499.png)
![1-N-methyl-1-N'-[2-methyl-2-[4-(trifluoromethyl)phenyl]propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B7673501.png)
![N~1~-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B7673504.png)
